molecular formula C14H25NO5 B1400631 (1R,3S,4S)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester CAS No. 1210348-16-5

(1R,3S,4S)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester

Cat. No. B1400631
CAS RN: 1210348-16-5
M. Wt: 287.35 g/mol
InChI Key: YFFMJGAVWORNIZ-VWYCJHECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,3S,4S)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester, also known as Boc-OH-C6H11CO2Et, is an organic compound used in a variety of scientific research applications. It is a colorless solid that is soluble in most organic solvents and is used as a building block for peptide synthesis. Boc-OH-C6H11CO2Et is a versatile compound with a wide range of uses in the fields of biochemistry and pharmaceuticals.

Scientific Research Applications

Biocatalytic Asymmetric Synthesis

A study by Zhu, Shi, Zhang, and Zheng (2018) explored the biocatalytic asymmetric synthesis of (1R, 2S)-N-Boc-vinyl-ACCA ethyl ester, a key chiral intermediate in the synthesis of hepatitis C virus (HCV) NS3/4A protease inhibitors. The research utilized Sphingomonas aquatilis for the enzymatic hydrolysis of rac-vinyl-ACCA, achieving high enantioselectivity and conversion rates. This process demonstrates the potential of this compound in the development of pharmaceuticals, especially for treating HCV (Zhu, Shi, Zhang, & Zheng, 2018).

Synthesis of Functionalized Cycloalkene Skeletons

Research by Cong and Yao (2006) involved the diastereoselective synthesis of (3R,4R,5S)-4-acetylamino-5-amino-3-hydroxy-cyclohex-1-ene-carboxylic acid ethyl ester, a functionalized cyclohexene skeleton of GS4104. The study highlighted the use of L-serine as a starting material and the application of ring-closing metathesis and diastereoselective Grignard reactions, demonstrating the compound's relevance in synthetic chemistry (Cong & Yao, 2006).

Amino Acid-Functionalized Ethyl Cellulose

Ikeuchi, Khan, Onishi, Shiotsuki, Masuda, Nishio, and Sanda (2010) conducted a study on the synthesis and characterization of amino acid esters of ethyl cellulose, including derivatives containing (1R,3S,4S)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester. This research explored the impact of substituent bulk on the degree of incorporation and the thermal stability of the products, finding enhanced permselectivity for CO2/N2 and CO2/CH4 gas pairs in the synthesized membranes. This study indicates the compound's utility in material science, particularly in creating selective gas permeable materials (Ikeuchi et al., 2010).

properties

IUPAC Name

ethyl (1R,3S,4S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5/c1-5-19-12(17)9-6-7-11(16)10(8-9)15-13(18)20-14(2,3)4/h9-11,16H,5-8H2,1-4H3,(H,15,18)/t9-,10+,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFMJGAVWORNIZ-VWYCJHECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@@H]([C@H](C1)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,3S,4S)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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